4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

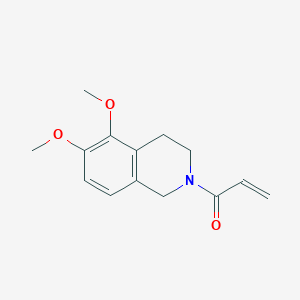

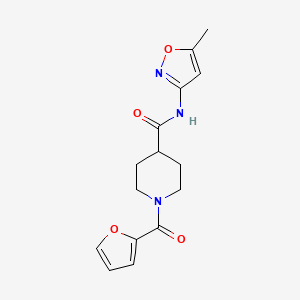

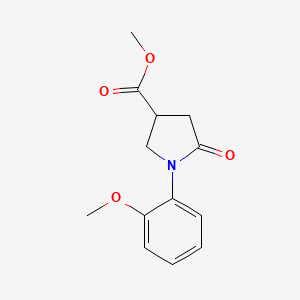

“4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C17H25BFNO3 . It is a valuable building block in organic synthesis . This compound can be used as a reactant in the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize biaryl derivatives .

Molecular Structure Analysis

The molecular weight of “this compound” is 321.19 g/mol . The chemical formula is C17H25BFNO3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Organoboron Compounds in Sensor Technology

Organoboron compounds, including phenylboronic acid pinacol ester derivatives, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit selectivity towards fluoride ions, with their behavior in sensors being influenced by the stability of the B-O bond and the presence of fluoride in the sample solution. Such compounds have potential applications in developing selective fluoride ion sensors, although challenges remain in achieving Nernstian response behavior (Jańczyk et al., 2012).

Polymer Science and Responsive Materials

Poly(ester-amide)s synthesized through Passerini multicomponent polymerization, utilizing phenylboronic acid esters, demonstrate H2O2-triggered degradation. These materials are of interest for developing responsive polymers that degrade in the presence of hydrogen peroxide, a feature useful in creating smart drug delivery systems that respond to the oxidative stress environment in certain diseases (Cui et al., 2017).

Phosphorescence from Arylboronic Esters

Arylboronic esters, including those related to phenylboronic acid pinacol esters, have been observed to exhibit room-temperature phosphorescence in the solid state. This unexpected property suggests potential applications in the development of organic phosphorescent materials without the need for heavy atoms or carbonyl groups, expanding the toolkit for creating organic light-emitting diodes (OLEDs) and other photonic devices (Shoji et al., 2017).

Synthesis and Functionalization of Polyfluoroarenes

The conversion of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation has been reported, showcasing the versatility of nickel-catalyzed borylation for synthesizing organoboron compounds. This method enables the transformation of partially fluorinated arenes into boronate esters, providing a pathway for creating diverse organoboron intermediates for further chemical synthesis (Zhou et al., 2016).

Mécanisme D'action

Target of Action

The primary target of the 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as the this compound, are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.

Result of Action

The result of the action of the this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of the this compound is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Orientations Futures

The future directions in the research and application of “4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester” could involve the development of more efficient protocols for the protodeboronation of alkyl boronic esters . Additionally, this compound could be used to synthesize a variety of biaryl derivatives and other complex molecules in organic synthesis .

Propriétés

IUPAC Name |

4-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19)13(11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYLLKRLMZBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)

![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)

![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)

![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)